molecular formula C9H11BrO2 B6319560 (1R)-2-bromo-1-(2-methoxyphenyl)ethanol CAS No. 1212339-30-4

(1R)-2-bromo-1-(2-methoxyphenyl)ethanol

Cat. No.: B6319560
CAS No.: 1212339-30-4
M. Wt: 231.09 g/mol
InChI Key: FROJNSZKFGHHNR-QMMMGPOBSA-N
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Description

(1R)-2-Bromo-1-(2-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H11BrO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-bromo-1-(2-methoxyphenyl)ethanol typically involves the bromination of (1R)-1-(2-methoxyphenyl)ethanol. This can be achieved using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing by-products and optimizing the efficiency of the bromination process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

    Reduction: Reduction of the bromine atom can yield (1R)-1-(2-methoxyphenyl)ethanol. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in this compound can be substituted with various nucleophiles, such as amines or thiols, to form new compounds. This reaction is typically carried out in the presence of a base like triethylamine.

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4, dichloromethane, acetone.

    Reduction: LiAlH4, NaBH4, ether, ethanol.

    Substitution: Nucleophiles (amines, thiols), triethylamine, dichloromethane.

Major Products:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: (1R)-1-(2-methoxyphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R)-2-Bromo-1-(2-methoxyphenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving brominated compounds.

    Industry: Utilized in the production of fine chemicals and as a building block for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1R)-2-bromo-1-(2-methoxyphenyl)ethanol involves its reactivity as a brominated alcohol. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions allow the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    (1R)-1-(2-methoxyphenyl)ethanol: The non-brominated analog, which lacks the reactivity associated with the bromine atom.

    2-Methoxyethanol: A simpler compound with similar functional groups but lacking the chiral center and bromine atom.

Uniqueness: (1R)-2-Bromo-1-(2-methoxyphenyl)ethanol is unique due to its combination of a chiral center, a bromine atom, and a methoxyphenyl group. This combination imparts specific reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

(1R)-2-bromo-1-(2-methoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8,11H,6H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROJNSZKFGHHNR-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@H](CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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